molecular formula C10H16O3 B092392 4-Cyclohexyl-4-oxobutyric acid CAS No. 15971-95-6

4-Cyclohexyl-4-oxobutyric acid

Cat. No. B092392
CAS RN: 15971-95-6
M. Wt: 184.23 g/mol
InChI Key: AIWROPDBVWQZOH-UHFFFAOYSA-N
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Description

4-Cyclohexyl-4-oxobutyric acid, commonly referred to as CHOB, is a non-proteinogenic amino acid that has been extensively studied due to its unique structure, properties, and potential applications. It is an important intermediate in the synthesis of several compounds, including pharmaceuticals, polymers, and other chemicals. CHOB is also a potent inhibitor of the enzyme fatty acid synthase (FAS), which is involved in the synthesis of fatty acids, and has been studied for its potential therapeutic applications.

Scientific Research Applications

  • Antidiabetic Agent : 4-Cyclohexyl-4-oxobutyric acid has been identified as a compound that selectively improves glucose-stimulated insulin release and glucose tolerance in both normal and diabetic rats. The optimum compound in this class, 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608), showed significant effects in improving glucose tolerance without affecting fasting euglycemia (Shinkai et al., 1998).

  • Synthesis of Radiolabeled Compounds : A study focused on the synthesis of 4-(3-chloro 4-cyclohexyl phenyl) 4-oxobutyric acid 4-14C, using this compound derivatives and highlighting their potential in creating radiolabeled compounds (Pichat et al., 1976).

  • Synthesis of Heterocyclic Compounds : Derivatives of this compound were used as starting materials for the synthesis of a series of aroylacrylic acids, pyridazinones, and furanones derivatives, with potential antibacterial activities (El-Hashash et al., 2015).

  • Electropolymerization : The electropolymerization of 4-(3-pyrrolyl)-4-oxobutyric acid and its copolymerization with pyrrole has been studied for producing electroactive polymers and copolymers, highlighting the compound's utility in polymer material production (Too et al., 1993).

  • Three-Component Reactions in Organic Synthesis : Cyclohexyl isocyanide's reaction with halogens and cyclic ethers, involving derivatives of this compound, demonstrated the compound's relevance in synthesizing carbamate compounds (Yamazaki et al., 1977).

  • Building Blocks in Synthesis of Biologically Active Compounds : Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, related to this compound, were synthesized using a microwave-assisted method with a ytterbium triflate catalyst, showing their application as building blocks in the synthesis of biologically active compounds (Tolstoluzhsky et al., 2008).

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . If it comes into contact with eyes, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

Future Directions

4-Cyclohexyl-4-oxobutyric acid is currently used for research and development purposes . It is not intended for medicinal, household, or other uses.

properties

IUPAC Name

4-cyclohexyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWROPDBVWQZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444989
Record name 4-CYCLOHEXYL-4-OXOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15971-95-6
Record name 4-CYCLOHEXYL-4-OXOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main finding of the research on 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608)?

A1: The research demonstrated that JTT-608, a 4-cycloalkyl-4-oxobutyric acid derivative, exhibits promising antidiabetic properties. Specifically, it was found to selectively enhance glucose-stimulated insulin secretion in both normal and diabetic rat models []. This suggests that JTT-608 could potentially be used to improve glucose tolerance and manage diabetes without affecting fasting blood glucose levels.

Q2: How does the structure of 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608) relate to its activity?

A2: The study investigated a series of 4-cycloalkyl-4-oxobutyric acid derivatives to understand the relationship between structure and activity. They discovered that the trans-4-methylcyclohexyl substituent at the 4-position of the butyric acid chain was crucial for optimal antidiabetic activity []. Further research is needed to elucidate the precise mechanism by which this specific structure contributes to the observed effects on insulin secretion.

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